molecular formula C16H15Cl2N3O3 B3566318 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide

1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B3566318
M. Wt: 368.2 g/mol
InChI Key: RFGGOOZDXRSKCF-UHFFFAOYSA-N
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Description

The compound “1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide” is a complex organic molecule. It contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a dichlorophenyl group (a phenyl ring with two chlorine substituents), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a carbonyl group (C=O) and an amide group (CONH2) attached to the piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole, dichlorophenyl, and piperidine rings, as well as the carbonyl and amide groups, would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the dichlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group might increase its lipophilicity, while the amide group could form hydrogen bonds, affecting its solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For instance, if it shows promising biological activity, it could be investigated as a potential pharmaceutical compound .

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)-1,2-oxazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-10-1-2-11(12(18)7-10)14-8-13(20-24-14)16(23)21-5-3-9(4-6-21)15(19)22/h1-2,7-9H,3-6H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGOOZDXRSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 2
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 3
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 5
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 6
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide

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